molecular formula C13H11N3O3 B2948180 Methyl 2-(pyrazine-2-amido)benzoate CAS No. 69873-69-4

Methyl 2-(pyrazine-2-amido)benzoate

Cat. No.: B2948180
CAS No.: 69873-69-4
M. Wt: 257.249
InChI Key: CNOOGAXMMZRSAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrazine-2-amido)benzoate typically involves the reaction of 2-aminopyrazine with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrazine-2-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Methyl 2-(pyrazine-2-amido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(pyrazine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The pyrazine ring and benzoate ester play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrazine-2-carboxamido)benzoate
  • Methyl 2-(pyrazine-2-yl)benzoate
  • Methyl 2-(pyrazine-2-amido)phenylacetate

Uniqueness

Methyl 2-(pyrazine-2-amido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyrazine ring and benzoate ester makes it a versatile compound with diverse applications .

Properties

IUPAC Name

methyl 2-(pyrazine-2-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-19-13(18)9-4-2-3-5-10(9)16-12(17)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOOGAXMMZRSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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